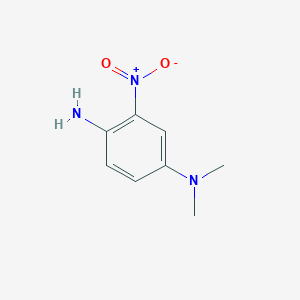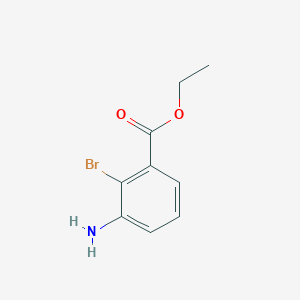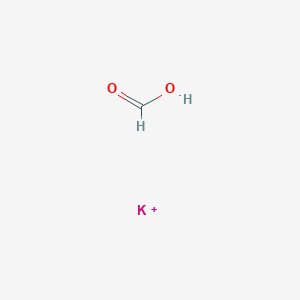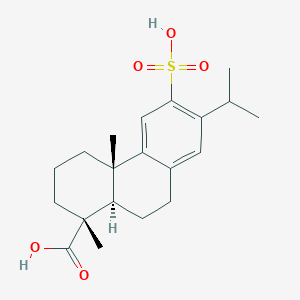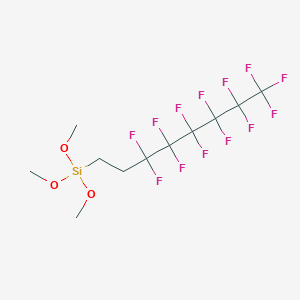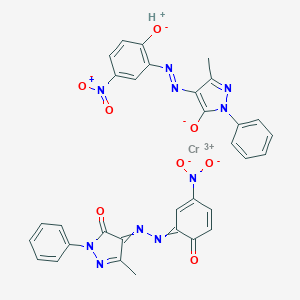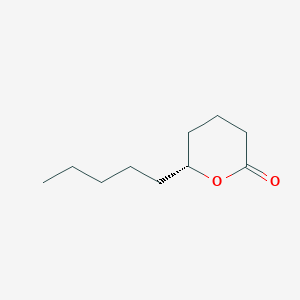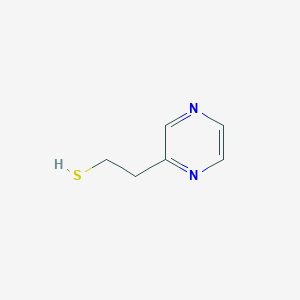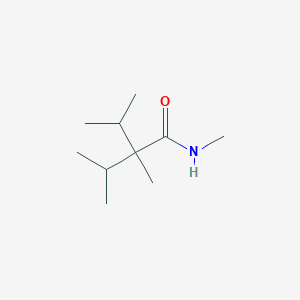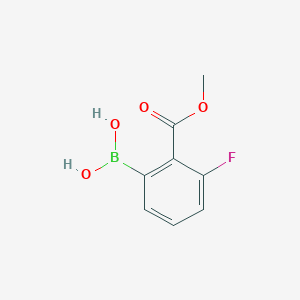
2-Methoxycarbonyl-3-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic structures often involves the use of boronic acids as key intermediates due to their versatility in coupling reactions. For instance, palladium-catalyzed cascade reactions allow for the construction of benzofuro[2,3-c]pyridine skeletons with high selectivity, utilizing similar compounds (Xiong et al., 2019). Moreover, cobalt-catalyzed annulation of o-methoxycarbonylphenylboronic acid with alkynes has been demonstrated to yield 2,3-disubstituted indenones, showcasing the compound's utility in synthesizing indenone derivatives with excellent regioselectivities (Ueda et al., 2016).
Molecular Structure Analysis
The molecular structure of related boronic acids and their derivatives can undergo tautomeric rearrangements, influencing their reactivity and stability. Such transformations have been observed with functionalized 2-formylphenylboronic acids forming 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, as evidenced by X-ray analyses and variable-temperature NMR spectroscopy (Luliński et al., 2007).
Chemical Reactions and Properties
2-Methoxycarbonyl-3-fluorophenylboronic acid, like its analogs, can participate in a variety of chemical reactions, including palladium-catalyzed, copper(I)-promoted methoxycarbonylation, offering a method for esterification with a wide range of substituents being tolerated (Cao et al., 2020). Such reactions underscore the compound's utility in the synthesis of esterified products, which are prevalent in pharmaceuticals and materials science.
Physical Properties Analysis
The physical properties of boronic acid derivatives, such as solubility, melting point, and crystal structure, are crucial for their handling and application in synthesis. For example, the structural investigation of similar compounds through X-ray crystallography and spectroscopic methods can provide insights into their stability and reactivity, which are essential for their application in complex organic syntheses (Venkatesan et al., 2016).
Chemical Properties Analysis
The chemical properties of 2-Methoxycarbonyl-3-fluorophenylboronic acid, including its acidity, reactivity towards nucleophiles, and participation in coupling reactions, are foundational to its utility in organic synthesis. The compound's ability to undergo halodeboronation and serve as a precursor for further functionalization is highlighted in the synthesis of 2-bromo-3-fluorobenzonitrile, demonstrating its versatility and reactivity in halogenation reactions (Szumigala et al., 2004).
Applications De Recherche Scientifique
2-Methoxycarbonyl-3-fluorophenylboronic acid is a compound that has found various applications in scientific research, particularly in the fields of organic synthesis and materials science. Despite the absence of direct studies on this specific compound in the database, insights can be drawn from related research on phenylboronic acids and their derivatives, which are known for their versatility in chemical reactions and potential in creating advanced materials and pharmaceuticals.
Synthesis and Organic Chemistry
Phenylboronic acids, including derivatives like 2-methoxycarbonyl-3-fluorophenylboronic acid, are pivotal in cross-coupling reactions, which are fundamental in creating complex organic molecules. These reactions are essential for synthesizing pharmaceuticals, agrochemicals, and organic materials. The role of phenylboronic acids in Suzuki-Miyaura cross-coupling, a prominent method for forming carbon-carbon bonds, exemplifies their utility in constructing biologically active compounds and polymers (Qiu et al., 2009; Adamczyk-Woźniak et al., 2009).
Materials Science
In materials science, boronic acid derivatives play a crucial role in developing novel materials, such as smart polymers and sensors. For instance, phenylboronic acid-modified materials have been used in glucose sensing due to their ability to bind saccharides selectively. This property is leveraged in designing biosensors and smart delivery systems that respond to glucose levels, indicating potential applications for 2-methoxycarbonyl-3-fluorophenylboronic acid in biomedical engineering and responsive materials (Anzai, 2016).
Pharmaceutical Research
Boronic acids are also explored in pharmaceutical research for their biological activities. Derivatives of phenylboronic acids have been studied for their potential as inhibitors or modulators of biological processes, highlighting the significance of functionalized boronic acids in drug discovery and medicinal chemistry. The specific functionalities and substituents on the phenylboronic acid core, such as methoxycarbonyl and fluorine groups, can influence their binding affinity and selectivity towards biological targets, suggesting avenues for the development of new therapeutic agents (Cummings, 1997).
Safety And Hazards
The compound is classified under GHS07 for safety . It may cause skin and eye irritation, and may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection . If the compound comes into contact with the skin, it should be washed off with plenty of soap and water .
Propriétés
IUPAC Name |
(3-fluoro-2-methoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYMZEXVUWASNEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60402566 |
Source


|
| Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycarbonyl-3-fluorophenylboronic acid | |
CAS RN |
1256355-33-5 |
Source


|
| Record name | 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60402566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

